![molecular formula C6H6N4 B040915 Imidazo[1,2-a]pyrazin-8-amine CAS No. 117718-88-4](/img/structure/B40915.png)

Imidazo[1,2-a]pyrazin-8-amine

Overview

Description

Synthesis Analysis

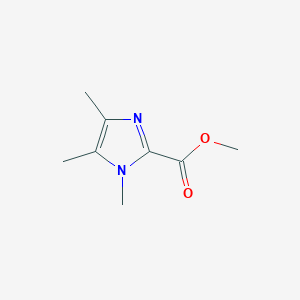

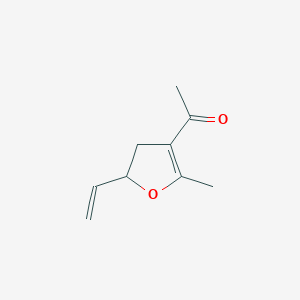

Imidazo[1,2-a]pyrazin-8-amines can be synthesized through a variety of methods. A notable approach includes the discovery of novel imidazo[1,2-a]pyrazin-8-amines as inhibitors, where substituted variants were developed to explore their activity as oncology targets, highlighting their importance in drug development (Zeng et al., 2011). Another method involves palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, providing a facile synthesis of imidazo[1,2-a]pyrazines (Rosenberg et al., 2012).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazin-8-amines has been extensively analyzed, particularly in the context of their use as selective inhibitors of various kinases. The co-crystallization of imidazo[1,2-a]pyrazine derivatives with Aurora-A provided insights into the interactions of this class of compounds with Aurora kinases, leading to the design and synthesis of potent Aurora-A inhibitors (Bouloc et al., 2010).

Chemical Reactions and Properties

Imidazo[1,2-a]pyrazin-8-amines undergo various chemical reactions that highlight their reactivity and utility in synthesis. For instance, a gold-catalyzed regioselective heteroannulation strategy has been developed for the synthesis of imidazo[1,2-a]pyrazinones, demonstrating the compound's versatility in creating diverse molecular architectures (Vachhani et al., 2013).

Physical Properties Analysis

Studies on the structures and spectroscopic properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives have contributed to our understanding of the physical properties of imidazo[1,2-a]pyrazin-8-amines. These studies include investigations by X-ray crystallography, UV/vis absorption spectroscopy, NMR, and computational calculations, providing insight into the compound's planar ring structure and aromatic character (Nakai et al., 2003).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyrazin-8-amines are highlighted by their synthesis and reactivity, as well as their application in developing novel compounds with significant biological activity. For example, the synthesis of novel 6-substituted imidazo[1,2-a]pyrazines demonstrated potent inhibitory activity against the gastric H+/K+-ATPase, showcasing the compound's chemical versatility and potential therapeutic utility (Zimmermann et al., 2008).

Safety and Hazards

Imidazo[1,2-a]pyrazin-8-amine is classified as a dangerous compound. The hazard statement for this compound is H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

Imidazo[1,2-a]pyrazin-8-amine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . Future developments are expected to be based on the pattern and position of the substitution .

Relevant Papers Several papers have been published on this compound and related compounds. These include studies on the synthesis, reactivity, and biological applications of imidazo[1,2-a]pyrazines , as well as research on the development of new chemosynthetic strategies and drug development . Other papers have focused on the design of new adenosine receptor antagonists , the discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors , and the development of Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core .

Mechanism of Action

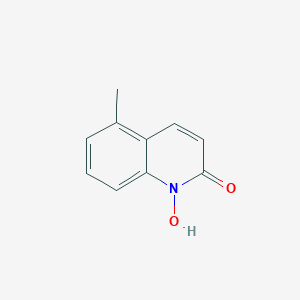

Target of Action

Imidazo[1,2-a]pyrazin-8-amine has been found to interact with several targets. It has been reported to target Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .

Mode of Action

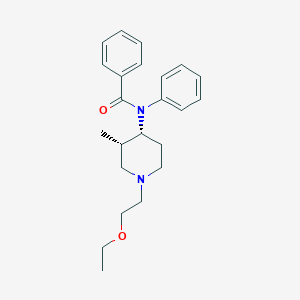

It is believed to involve specific interactions with the kinase hinge, driven by aminopyridine hydrogen bondings with ser538 and asp539, and by hydrophobic interaction of trifluoropyridine in the back pocket .

Biochemical Pathways

It is known that cdk2, one of its targets, plays a crucial role in the cell cycle, particularly in the transition from g1 phase to s phase . Therefore, it can be inferred that the compound may affect cell cycle progression.

Pharmacokinetics

It has been reported that a compound with a similar structure, having a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, showed good microsomal stability with a half-life of 83 minutes in humans .

Result of Action

Given its interaction with cdk2, it can be inferred that the compound may induce cell cycle arrest, potentially leading to apoptosis in cancer cells .

properties

IUPAC Name |

imidazo[1,2-a]pyrazin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLXZEJRGRNLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437402 | |

| Record name | Imidazo[1,2-a]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117718-88-4 | |

| Record name | Imidazo[1,2-a]pyrazin-8-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117718-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,2-a]pyrazin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

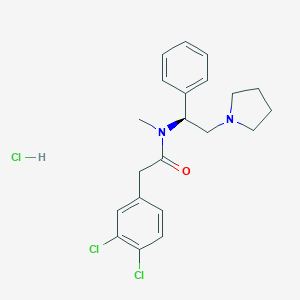

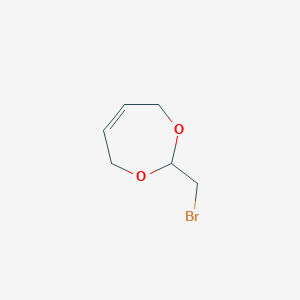

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Imidazo[1,2-a]pyrazin-8-amine derivatives interesting for drug discovery?

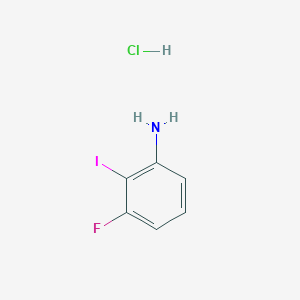

A1: this compound derivatives have emerged as promising scaffolds in drug discovery due to their ability to bind to a diverse range of therapeutically relevant targets. For instance, research has demonstrated their potential as inhibitors of Threonine Tyrosine Kinase (TTK) [] and Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) []. These enzymes play critical roles in various disease pathways, making their modulation attractive for therapeutic intervention.

Q2: How do this compound derivatives interact with TTK?

A2: While the specific binding interactions of this compound derivatives with TTK are still under investigation, molecular docking simulations have provided valuable insights []. These simulations suggest that the this compound core might interact with the enzyme's active site, potentially competing with ATP binding or mimicking the substrate binding pose. Further experimental studies, such as X-ray crystallography, could provide a detailed understanding of the binding mode.

Q3: What is the significance of identifying this compound derivatives as PI4KIIIβ inhibitors?

A3: The discovery of this compound derivatives, such as 3-(3-fluoro-4-methoxyphenyl)-2-methyl-N-(pyridin-4-ylmethyl)this compound, as PI4KIIIβ inhibitors represents a significant development in antiviral research []. PI4KIIIβ is essential for enterovirus replication, and inhibiting this enzyme can effectively disrupt the virus life cycle. This finding highlights the potential of this compound derivatives as broad-spectrum antiviral agents.

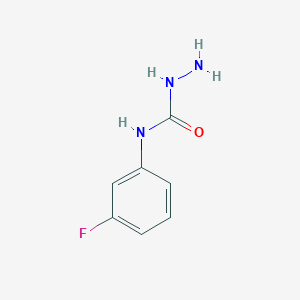

Q4: How does the structure of this compound derivatives influence their activity?

A4: The structure-activity relationship (SAR) of this compound derivatives is an active area of research. Studies have shown that modifications to the core structure, particularly at the 2-, 3-, and 8- positions, can significantly affect the compounds' potency and selectivity towards different targets [, , , , ]. For example, introducing bulky substituents at the 2-position might increase the affinity for TTK, while modifications at the 8-position could improve selectivity towards specific adenosine receptor subtypes []. Further research exploring different substituents and their impact on binding affinity, cellular activity, and pharmacokinetic properties is crucial for optimizing these compounds for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)

![Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)](/img/structure/B40845.png)